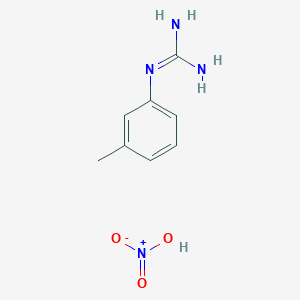![molecular formula C21H22F3NO3 B1392560 3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde CAS No. 1242904-51-3](/img/structure/B1392560.png)
3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde
Descripción general
Descripción
3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde is a complex organic compound that features a piperidine ring substituted with a trifluoromethyl group and a benzaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Benzaldehyde Moiety: The benzaldehyde moiety is attached through a condensation reaction between the piperidine derivative and 4-methoxybenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the aldehyde group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with unique properties.
Mecanismo De Acción
The mechanism of action of 3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine: Lacks the benzaldehyde moiety, making it less versatile in chemical reactions.
4-Methoxybenzaldehyde: Lacks the piperidine ring and trifluoromethyl group, limiting its biological activity.
3-(Trifluoromethyl)phenylpiperidine: Similar structure but lacks the hydroxyl and methoxy groups, affecting its chemical reactivity and biological interactions.
Uniqueness
The uniqueness of 3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde lies in its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
3-[[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c1-28-19-6-5-15(14-26)11-16(19)13-25-9-7-20(27,8-10-25)17-3-2-4-18(12-17)21(22,23)24/h2-6,11-12,14,27H,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVIVYJPPKAXAFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


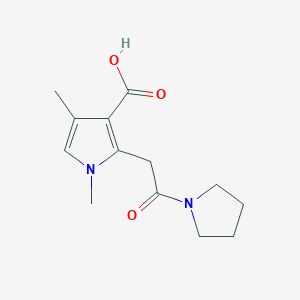
![[4-[1-(3,4-Dimethylphenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid](/img/structure/B1392480.png)
![3-[4-(4-Methylbenzyl)-2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl]propanoic acid](/img/structure/B1392482.png)
![3-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-1-propanone hydrochloride](/img/structure/B1392483.png)
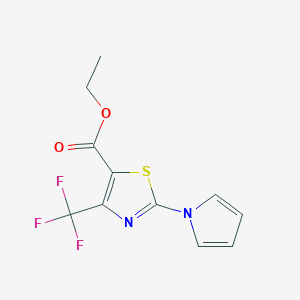
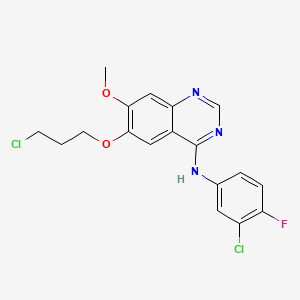
![[(4-Isobutyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)thio]acetic acid](/img/structure/B1392489.png)
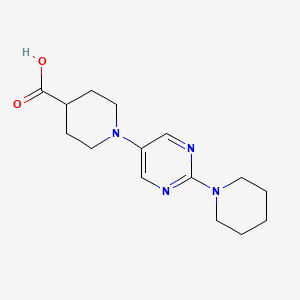
![5-methyl-6-oxo-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline-3-carboxylic acid](/img/structure/B1392491.png)
![Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate](/img/structure/B1392492.png)
![4-Benzyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1392494.png)
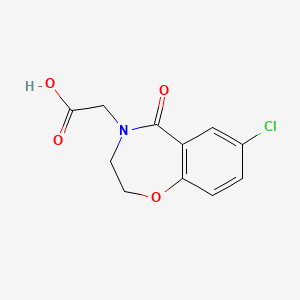
![[(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)thio]acetic acid](/img/structure/B1392498.png)
